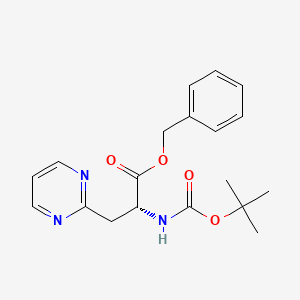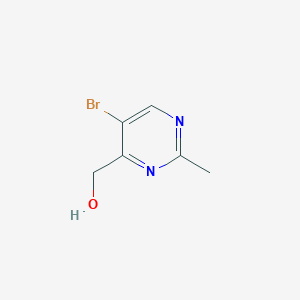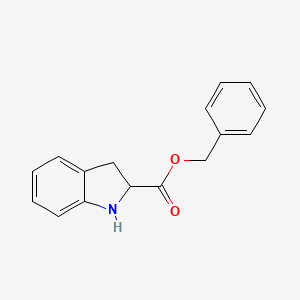
(R)-2-tert-Butoxycarbonylamino-3-pyrimidin-2-yl-propionic acid benzyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-tert-Butoxycarbonylamino-3-pyrimidin-2-yl-propionic acid benzyl ester is a complex organic compound that belongs to the class of esters. This compound is characterized by the presence of a benzyl ester group, a pyrimidine ring, and a tert-butoxycarbonyl (Boc) protected amino group. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-tert-Butoxycarbonylamino-3-pyrimidin-2-yl-propionic acid benzyl ester typically involves multiple steps. One common method is the esterification of ®-2-tert-Butoxycarbonylamino-3-pyrimidin-2-yl-propionic acid with benzyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is usually carried out in an anhydrous solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process may include steps like purification through column chromatography and crystallization to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-tert-Butoxycarbonylamino-3-pyrimidin-2-yl-propionic acid benzyl ester can undergo various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed
Wissenschaftliche Forschungsanwendungen
®-2-tert-Butoxycarbonylamino-3-pyrimidin-2-yl-propionic acid benzyl ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of ®-2-tert-Butoxycarbonylamino-3-pyrimidin-2-yl-propionic acid benzyl ester involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal the free amine, which can then participate in various biochemical pathways. The pyrimidine ring may interact with enzymes or receptors, influencing their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-tert-Butoxycarbonylamino-3-pyrimidin-2-yl-propionic acid: Lacks the benzyl ester group, making it less lipophilic.
®-2-Amino-3-pyrimidin-2-yl-propionic acid benzyl ester: Lacks the Boc protection, making it more reactive.
Uniqueness
®-2-tert-Butoxycarbonylamino-3-pyrimidin-2-yl-propionic acid benzyl ester is unique due to its combination of a Boc-protected amino group, a pyrimidine ring, and a benzyl ester group. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Eigenschaften
Molekularformel |
C19H23N3O4 |
|---|---|
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
benzyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrimidin-2-ylpropanoate |
InChI |
InChI=1S/C19H23N3O4/c1-19(2,3)26-18(24)22-15(12-16-20-10-7-11-21-16)17(23)25-13-14-8-5-4-6-9-14/h4-11,15H,12-13H2,1-3H3,(H,22,24)/t15-/m1/s1 |
InChI-Schlüssel |
YCOXUWCGGTZNRY-OAHLLOKOSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=NC=CC=N1)C(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=NC=CC=N1)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(1-Cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13902713.png)
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8S,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13902719.png)
![(1R,4S,5R)-2-Tert-butoxycarbonyl-2-azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B13902723.png)


![6-[1-[2-[(1-Ethoxy-1-oxopentan-2-yl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13902732.png)
![Methyl 2,4-diacetyloxy-5-[(2-acetyloxyacetyl)amino]-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate](/img/structure/B13902734.png)


![(E)-3-[4-[(1S,2R)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B13902769.png)

![1-[3-[(1R)-1-aminoethyl]-2-fluoro-phenyl]-1,1-difluoro-2-methyl-propan-2-ol;hydrochloride](/img/structure/B13902775.png)
![5-[5-Methylfurfurylidene]hydantoin](/img/structure/B13902781.png)

